5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide
Overview
Description
“5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a carbohydrazide group (-CONHNH2), which is a derivative of carboxylic acids, and a chlorophenyl group, which is a phenyl ring substituted with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a phenyl ring through a carbon atom. The phenyl ring would have a chlorine atom substituted at the 3-position. The carbohydrazide group would be attached to the pyrazole ring .Chemical Reactions Analysis
As for the chemical reactions, this compound, like other pyrazoles, could potentially undergo a variety of chemical reactions, including but not limited to, substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the pyrazole ring, the chlorine atom on the phenyl ring, and the carbohydrazide group .Scientific Research Applications
Antiviral and Cytotoxic Activities
Research by Dawood et al. (2011) explored the synthesis of 5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide derivatives and evaluated their antiviral and cytotoxic activities. The study found that compound 19 significantly reduced the number of viral plaques of Herpes simplex type-1 (HSV-1) by 69%, indicating potential antiviral applications (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Antitubercular and Antioxidant Activities
Prathap et al. (2014) synthesized novel derivatives of 5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide and assessed their antitubercular and antioxidant activities. The compounds showed good antitubercular activity against Mycobacterium tuberculosis, but exhibited poor antioxidant activity (Prathap, Himaja, Mali, & Munirajasekhar, 2014).
Corrosion Protection and Adsorption
A study by Paul, Yadav, and Obot (2020) investigated the use of carbohydrazide-pyrazole compounds, including 5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide, for corrosion protection of mild steel in acidic solutions. The compounds demonstrated high inhibition efficiency, suggesting potential applications in corrosion protection (Paul, Yadav, & Obot, 2020).
Molecular Docking Studies
The molecular docking studies of compounds such as N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, as researched by Pillai et al. (2017), indicate potential biological importance of pyrazole derivatives. The study focused on the electronic structure, vibrational frequencies, and potential energy distribution of such compounds (Pillai et al., 2017).
Antimicrobial Activity
Several studies, including those by Bakhite et al. (2000), Nasareb et al. (2016), Ningaiah et al. (2014), and more, have synthesized and evaluated various pyrazole derivatives for their antimicrobial activity. These studies suggest that 5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide derivatives can serve as effective antimicrobial agents (Bakhite, Geies, & El-Kashef, 2000), (Nasareb & Siddiquia, 2016), (Ningaiah, Bhadraiah, Doddaramappa, Keshavamurthy, & Javarasetty, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)-1H-pyrazole-5-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-7-3-1-2-6(4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSLUDJITPEZEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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